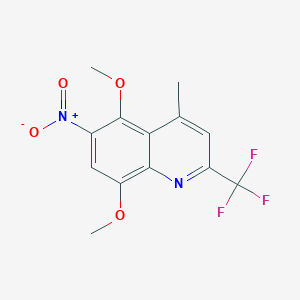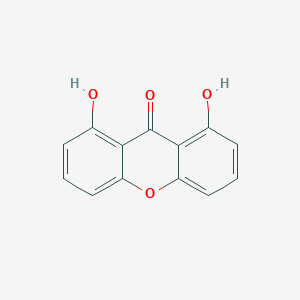
1,8-Dihydroxyxanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dihydroxyxanthen-9-one is a compound belonging to the xanthone family, which are oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens . The compound has a molecular formula of C₁₃H₈O₄ and is characterized by its dibenzo-γ-pyrone framework .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-Dihydroxyxanthen-9-one can be synthesized through several methods. One common approach involves the reaction of phloroglucinol with salicylic acid . The reaction typically requires a dehydrating agent such as acetic anhydride and is conducted under reflux conditions . Another method involves the use of zinc chloride and phosphoryl chloride to produce xanthones in better yield and shorter reaction times .
Industrial Production Methods
Industrial production of this compound often involves optimizing these synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis have been explored to improve efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dihydroxyxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the xanthone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted xanthones, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,8-Dihydroxyxanthen-9-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,8-Dihydroxyxanthen-9-one involves its interaction with various molecular targets. For instance, it has been shown to modulate the activity of enzymes such as casein kinase II . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and modulate the Nrf2 pathway, which is involved in cellular response to oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dihydroxyxanthen-9-one
- 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one
- 1,8-Dihydroxy-4-nitro-xanthen-9-one
Uniqueness
1,8-Dihydroxyxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups at positions 1 and 8 enhance its antioxidant activity compared to other xanthone derivatives .
Propiedades
Número CAS |
17624-02-1 |
|---|---|
Fórmula molecular |
C13H8O4 |
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
1,8-dihydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O4/c14-7-3-1-5-9-11(7)13(16)12-8(15)4-2-6-10(12)17-9/h1-6,14-15H |
Clave InChI |
XWPUJQLPABYIPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC3=CC=CC(=C3C2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


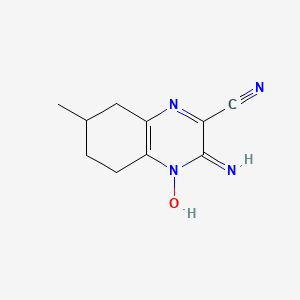
![3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B14009033.png)
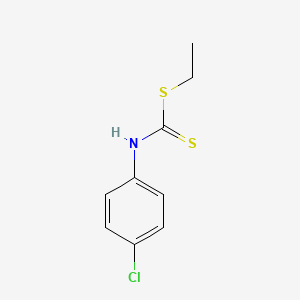
![5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl](/img/structure/B14009051.png)
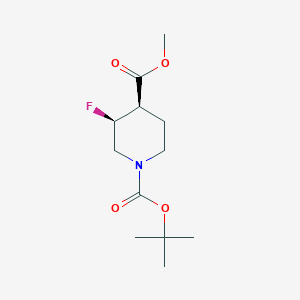
![Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B14009057.png)
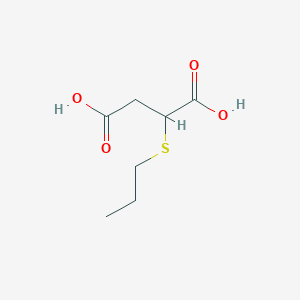
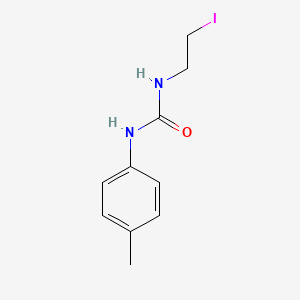
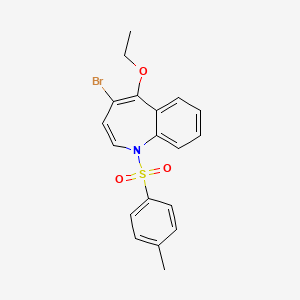
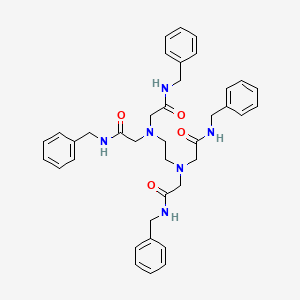
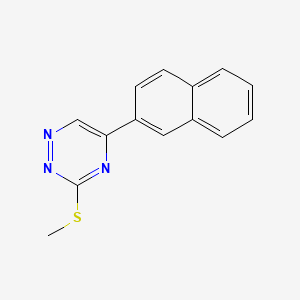
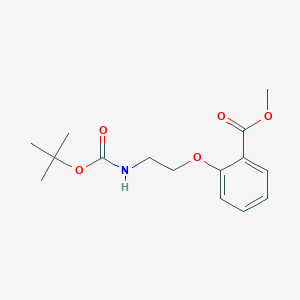
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-3-phenylmethoxyphenyl)acetamide](/img/structure/B14009094.png)
